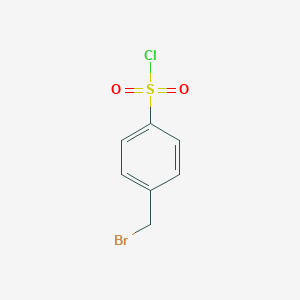

4-(Bromomethyl)benzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTQWYZHHMQSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370290 | |

| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66176-39-4 | |

| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)benzenesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Reagent of Strategic Importance

4-(Bromomethyl)benzenesulfonyl chloride, bearing the CAS number 66176-39-4, is a crystalline solid that has emerged as a strategically important bifunctional reagent in modern organic synthesis and medicinal chemistry. Its unique structure, featuring two distinct and reactive electrophilic sites—a sulfonyl chloride and a benzylic bromide—allows for sequential and controlled derivatization. This dual reactivity makes it an invaluable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the generation of innovative drug candidates.

Physicochemical Properties: A Snapshot of Key Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 66176-39-4 | [1][2] |

| Molecular Formula | C₇H₆BrClO₂S | [3] |

| Molecular Weight | 269.54 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 71-75 °C (lit.) | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. Reacts with water. | [5] |

| InChI Key | QXTQWYZHHMQSQH-UHFFFAOYSA-N | |

| SMILES | ClS(=O)(=O)c1ccc(CBr)cc1 |

Synthesis and Purification: A Field-Proven Protocol

The most common and reliable method for the laboratory-scale synthesis of this compound is the radical bromination of p-toluenesulfonyl chloride.[4] This method leverages the relative stability of the benzylic radical intermediate.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

p-Toluenesulfonyl chloride (100 g, 0.52 mol)

-

N-bromosuccinimide (NBS) (110.3 g, 0.62 mol)

-

Benzoyl peroxide (5 g)

-

Carbon tetrachloride (500 ml)

-

Isopropyl ether

Procedure: [4]

-

To a round-bottom flask equipped with a reflux condenser, add p-toluenesulfonyl chloride (100 g), N-bromosuccinimide (110.3 g), benzoyl peroxide (5 g), and carbon tetrachloride (500 ml).

-

Heat the mixture to reflux and maintain for 1 hour. The benzoyl peroxide acts as a radical initiator, which upon thermal decomposition, initiates the bromination at the benzylic position. The use of NBS provides a constant, low concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition.

-

After 1 hour, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure (in vacuo) to remove the carbon tetrachloride solvent.

-

The resulting residue is then triturated with isopropyl ether. This process helps to induce crystallization of the desired product while leaving impurities in the solvent.

-

Collect the resulting white solid by filtration to afford this compound.

Expected Yield: Approximately 40.1 g.

Purification and Characterization: The crude product can be further purified by recrystallization. The structure and purity should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) at approximately 4.5 ppm and aromatic protons in the region of 7.6-8.0 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic peaks for the S=O stretching of the sulfonyl chloride group around 1370 and 1180 cm⁻¹.[3]

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The sulfonyl chloride is a hard electrophile, readily reacting with hard nucleophiles like primary and secondary amines. In contrast, the benzylic bromide is a softer electrophile, typically undergoing nucleophilic substitution with softer nucleophiles. This allows for a modular and strategic approach to the synthesis of complex molecules.

Reaction with Amines: A Two-Step Nucleophilic Substitution

The reaction with amines is a cornerstone of this reagent's application. The process typically proceeds in a stepwise manner, with the more reactive sulfonyl chloride being targeted first.

Caption: Stepwise reaction of this compound with amines.

Mechanistic Insights:

-

Sulfonamide Formation: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride.[6] This is a classic nucleophilic acyl substitution-type reaction. The presence of a base, such as pyridine or triethylamine, is often crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[7]

-

Benzylic Substitution: Following the formation of the stable sulfonamide, the benzylic bromide moiety is available for a second nucleophilic substitution. This typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the benzylic carbon, displacing the bromide ion. The choice of the second nucleophile can be varied, allowing for the introduction of diverse functionalities.

Applications in Medicinal Chemistry: The Case of CXCR4 Inhibitors

A prominent application of this compound is in the synthesis of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][8] The CXCR4 receptor and its ligand, CXCL12, play a critical role in cancer metastasis, making it an attractive target for therapeutic intervention.[8][9]

A study by Mooring et al. details the synthesis of a series of benzenesulfonamide analogs as CXCR4 inhibitors, utilizing this compound as a key starting material.[8] In their synthetic strategy, the sulfonyl chloride first reacts with a secondary amine. The resulting intermediate, now containing a reactive benzylic bromide, is then coupled with another amine to generate the final products.[8] This modular approach allows for the systematic variation of substituents at both ends of the molecule, facilitating the exploration of structure-activity relationships (SAR).[10] Understanding SAR is fundamental in medicinal chemistry for optimizing a drug's efficacy and reducing side effects.[10]

Safety and Handling: A Trustworthy Approach

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled environment.

Hazard Identification:

-

GHS Classification: Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1.[2]

-

Signal Word: Danger.[2]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[2]

Recommended Precautions:

-

Engineering Controls: Use only under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[2] It is moisture-sensitive and should be handled under an inert atmosphere where possible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its bifunctional nature allows for the efficient and controlled construction of diverse molecular scaffolds. The insights provided in this guide, from its synthesis and reactivity to its application in the development of CXCR4 inhibitors, underscore its significance. By adhering to the detailed protocols and safety guidelines, researchers can confidently and effectively leverage the unique properties of this reagent to advance their scientific endeavors, particularly in the critical field of drug discovery.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Mooring, S. R., et al. (2013). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ChemMedChem, 8(4), 622-632. Available from: [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

PubChem. This compound. Available from: [Link]

-

University of California, Irvine. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]

-

Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. Available from: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available from: [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Available from: [Link]

-

Wikipedia. Hinsberg reaction. Available from: [Link]

-

ACS Publications. Synthesis of Novel Tetrahydroisoquinoline CXCR4 Antagonists with Rigidified Side-Chains. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Amerigo Scientific. This compound (95%). Available from: [Link]

-

PMC. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor. Available from: [Link]

-

PubMed. Small molecule inhibitors of CXCR4. Available from: [Link]

-

Pharmacology Mentor. Medicinal Chemistry and its role in Structure-Activity Relationships. Available from: [Link]

Sources

- 1. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 6. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]

- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry: SAR | Pharmacology Mentor [pharmacologymentor.com]

α-Bromo-p-toluenesulfonyl chloride physical properties

An In-depth Technical Guide to α-Bromo-p-toluenesulfonyl Chloride

Introduction

α-Bromo-p-toluenesulfonyl chloride, also known as 4-(Bromomethyl)benzenesulfonyl chloride, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates two highly reactive functional groups: an electrophilic sulfonyl chloride and a benzylic bromide. This unique arrangement allows it to act as a versatile building block and chemical linker, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, reactivity, handling protocols, and applications, grounded in authoritative data for the practicing scientist.

Core Physicochemical Properties

α-Bromo-p-toluenesulfonyl chloride is an off-white to light yellow crystalline powder.[1][2] Its fundamental properties are critical for its appropriate use in experimental design, dictating choices of solvent, temperature, and handling procedures.

| Property | Value | Reference(s) |

| CAS Number | 66176-39-4 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1][2] |

| Melting Point | 71-75 °C (lit.) | [1][2] |

| Boiling Point | 160-170 °C | [1] |

| Density | ~1.694 g/cm³ (estimate) | [1] |

Solubility & Stability: The compound is sensitive to moisture and will hydrolyze.[1][2] It is generally soluble in anhydrous organic solvents. Its recrystallization from hexane suggests good solubility in nonpolar solvents.[1] Due to its reactivity with water and protic solvents, all manipulations should be conducted under anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[1]

Storage: For long-term stability, α-Bromo-p-toluenesulfonyl chloride should be stored under an inert gas (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[1][2]

Structural Characterization & Spectral Data

The identity and purity of α-Bromo-p-toluenesulfonyl chloride are confirmed through standard analytical techniques. The structure features a para-substituted benzene ring with a sulfonyl chloride group and a bromomethyl group.

Caption: Structure of α-Bromo-p-toluenesulfonyl chloride.

Spectral Data: Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from chemical suppliers and databases.[3][4]

-

¹H NMR: Would characteristically show a singlet for the two benzylic protons of the -CH₂Br group, and two doublets in the aromatic region for the para-substituted benzene ring protons.

-

¹³C NMR: Would display distinct signals for the benzylic carbon, the four unique aromatic carbons, and the sulfonyl-bearing carbon.

-

IR Spectroscopy: Would exhibit strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic patterns for bromine and chlorine.

Reactivity and Mechanistic Insights: The Bifunctional Advantage

The synthetic utility of this reagent stems from the differential reactivity of its two functional groups. This allows for sequential, selective reactions, making it an excellent linker for conjugating different molecular fragments.

-

Sulfonyl Chloride Moiety: The sulfur atom is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reaction, typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct, forms stable sulfonamides, sulfonates, and thioesters, respectively.[5]

-

Bromomethyl Moiety: The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to Sₙ2 attack by a wide range of nucleophiles. This allows for the alkylation of substrates to introduce the entire 4-(chlorosulfonyl)benzyl group.

This dual reactivity is a self-validating system; successful reaction at one site leaves the other available for subsequent transformation, which can be monitored by standard chromatographic and spectroscopic methods.

Caption: Dual reaction pathways of the title compound.

Key Applications in Research & Development

The unique structure of α-Bromo-p-toluenesulfonyl chloride makes it a valuable intermediate in medicinal chemistry. Its documented applications include the synthesis of:

-

CXCR4 Inhibitors: Used to synthesize benzene-sulfonamide derivatives that act as potent inhibitors of Chemokine Receptor Type 4 (CXCR4), a target for HIV entry and cancer metastasis.[1]

-

Antifungal Agents: Serves as a precursor for imidazole-containing compounds with demonstrated antifungal activity.[1]

-

Specialized Sulfonamides: Employed in the synthesis of complex molecules like 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide.[1]

Experimental Protocols & Handling

Synthesis Protocol

A general and reliable method for preparing α-Bromo-p-toluenesulfonyl chloride involves the free-radical bromination of p-toluenesulfonyl chloride.[1]

Materials:

-

p-Toluenesulfonyl chloride (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.1 eq.)

-

Benzoyl peroxide (initiator, ~0.1 eq.)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Hexane (for recrystallization)

Procedure:

-

To a stirred solution of p-toluenesulfonyl chloride in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 10 hours), monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture and filter it through a pad of diatomaceous earth to remove succinimide.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purify the crude product by recrystallization from hexane to afford α-Bromo-p-toluenesulfonyl chloride as a white to off-white solid.[1]

Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature and moisture sensitivity, strict handling procedures are mandatory.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

Personal Protective Equipment: Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield.[6]

-

Precautions: Avoid breathing dust.[6] Prevent contact with skin, eyes, and clothing. Ensure all glassware is flame- or oven-dried before use.

Safety Profile

α-Bromo-p-toluenesulfonyl chloride is classified as a corrosive substance and requires careful handling.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1][6] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Swallowing will cause a strong corrosive effect on the mouth and throat and poses a danger of perforation of the esophagus and stomach.[6] Seek immediate medical attention.

Conclusion

α-Bromo-p-toluenesulfonyl chloride is a powerful and versatile bifunctional reagent. Its well-defined physical properties and predictable dual reactivity make it an invaluable tool for synthetic chemists. A thorough understanding of its characteristics, particularly its moisture sensitivity and corrosive nature, is paramount for its safe and effective application in the laboratory to construct novel and complex molecules for pharmaceutical and materials science research.

References

- Google. (2026). Current time information in Pasuruan, ID.

-

Alfa Aesar. (2013). Safety Data Sheet: m-Toluenesulfonyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: alpha-Toluenesulfonyl chloride. Retrieved from [Link]

-

de Boer, Th. J., & Backer, H. J. (n.d.). p-Toluenesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (2025). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

LookChem. (n.d.). p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). α-Bromo-p-tolunitrile. NIST WebBook. Retrieved from [Link]

-

The Merck Index. (n.d.). p-Toluenesulfonyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 98-59-9 | p-Toluenesulfonyl chloride, 99% | TsCl. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). 4-Toluenesulfonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). CAS 66176-39-4|Alfa-brom-p-toluensulfonylklorid. Retrieved from [Link]

Sources

- 1. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [chemicalbook.com]

- 2. alpha-Bromo-p-toluenesulphonyl chloride | 66176-39-4 [amp.chemicalbook.com]

- 3. alpha-Bromo-p-toluenesulphonyl chloride(66176-39-4) 1H NMR [m.chemicalbook.com]

- 4. alpha-Toluenesulfonyl chloride(1939-99-7) 13C NMR [m.chemicalbook.com]

- 5. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride from p-Toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzenesulfonyl chloride, a critical reagent in organic synthesis and pharmaceutical development. The document delves into the reaction mechanism, offers a detailed experimental protocol, and outlines essential safety and characterization techniques.

Introduction: The Significance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its sulfonyl chloride moiety readily reacts with amines, alcohols, and other nucleophiles, while the bromomethyl group allows for subsequent functionalization through nucleophilic substitution or the formation of organometallic reagents. This dual reactivity makes it a valuable building block for creating complex molecular architectures.[1][2] For instance, it is utilized in the synthesis of potent inhibitors of Chemokine Receptor Type 4 (CXCR4) and antifungal imidazole derivatives.

The synthesis of this compound from the readily available p-toluenesulfonyl chloride is a key transformation for chemists in both academic and industrial settings. This guide aims to provide a thorough understanding of this process, empowering researchers to confidently and safely perform this synthesis.

The Synthetic Pathway: A Free Radical Approach

The conversion of p-toluenesulfonyl chloride to this compound is achieved through a free-radical bromination of the benzylic methyl group. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN.[3][4]

The Mechanism: The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (e.g., benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of p-toluenesulfonyl chloride, forming a resonance-stabilized benzyl radical and hydrogen bromide. This benzyl radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.[3][5]

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors benzylic bromination over electrophilic aromatic substitution on the benzene ring.[3]

Reaction and Workflow Diagram

Sources

A Senior Application Scientist's Guide to the Reaction of 4-(Bromomethyl)benzenesulfonyl Chloride with Amines: Mechanisms, Selectivity, and Protocols

Abstract

This technical guide provides an in-depth analysis of the reaction between 4-(bromomethyl)benzenesulfonyl chloride and amines, a cornerstone transformation in medicinal chemistry and drug development. The bifunctional nature of the sulfonyl chloride reagent, possessing two distinct electrophilic sites, presents a compelling challenge in chemoselectivity. This document elucidates the competing mechanistic pathways—sulfonamide formation and N-alkylation—and offers expert insights into controlling the reaction's outcome. Detailed, field-proven protocols are provided, complete with characterization data and troubleshooting advice, to empower researchers, scientists, and drug development professionals to harness this versatile reaction with precision and confidence.

Introduction: A Molecule with a Dual Personality

This compound is a uniquely valuable reagent in organic synthesis. Its structure features two potent electrophilic centers: a highly reactive sulfonyl chloride group and a benzylic bromide. This duality allows it to serve as a versatile linker and building block, particularly in the construction of complex molecular architectures found in pharmaceuticals.[1] The reaction of this compound with nucleophilic amines is fundamental, leading to sulfonamides that are prevalent in a wide array of therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[2]

However, the presence of two reactive sites necessitates a nuanced understanding of the underlying reaction mechanisms to achieve the desired chemical outcome. The amine can attack either the electrophilic sulfur atom of the sulfonyl chloride or the electrophilic carbon atom of the bromomethyl group. This guide will dissect these competing pathways and provide the strategic knowledge required to control this critical reaction.

The Core Reaction: A Tale of Two Electrophiles

The reaction of this compound with a primary or secondary amine can, in principle, proceed via two distinct mechanistic pathways. The preferred pathway is dictated by a combination of factors including the structure of the amine, the reaction conditions (temperature, solvent, base), and the inherent reactivity of the electrophilic sites.

-

Site A: The Sulfonyl Sulfur: The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[3] Attack at this site leads to the formation of a stable sulfonamide linkage.

-

Site B: The Benzylic Carbon: The carbon of the bromomethyl group is an electrophilic center typical for SN2 reactions, activated by its benzylic position which can stabilize the transition state.[4] Attack at this site results in N-alkylation.

Understanding the kinetics and thermodynamics of these two pathways is paramount for achieving chemoselectivity.

Mechanistic Pathways and the Battle for Selectivity

Pathway A: Sulfonamide Formation (Reaction at the Sulfonyl Chloride)

The formation of a sulfonamide is the most common and often the desired outcome when reacting this compound with primary or secondary amines.[5] This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom.

Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.[2]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, which can be a second equivalent of the amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and an ammonium salt byproduct.[6]

This pathway is generally favored under standard conditions, especially at lower temperatures, due to the high reactivity of the sulfonyl chloride group.[3]

Note: The DOT script above is a template. For actual rendering, image URLs would need to be replaced with actual chemical structure images. Caption: Mechanism of Sulfonamide Formation.

Pathway B: N-Alkylation (Reaction at the Benzylic Bromide)

While less common, the amine can also act as a nucleophile and attack the benzylic carbon, displacing the bromide ion in a classic SN2 reaction.[7]

Mechanism:

-

SN2 Attack: The amine's lone pair performs a backside attack on the carbon atom of the bromomethyl group.

-

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Br bond breaking.

-

Product Formation: The bromide ion is expelled as the leaving group, resulting in the formation of a secondary ammonium salt.

-

Deprotonation: A base deprotonates the nitrogen to yield the N-alkylated product.

This pathway becomes more competitive at higher temperatures and with less sterically hindered amines. However, a significant drawback of this pathway is the potential for overalkylation, where the newly formed secondary amine, often more nucleophilic than the starting primary amine, can react again with another molecule of the benzyl bromide.[8]

Note: The DOT script above is a template. For actual rendering, image URLs would need to be replaced with actual chemical structure images. Caption: SN2 Mechanism for N-Alkylation.

Controlling Chemoselectivity: A Scientist's Guide

Achieving the desired product requires careful control of the reaction conditions. The key to selectively forming the sulfonamide (Pathway A) is to leverage the higher reactivity of the sulfonyl chloride and suppress the SN2 reaction (Pathway B).

| Parameter | To Favor Sulfonamide (Pathway A) | Rationale | To Favor N-Alkylation (Pathway B) | Rationale |

| Temperature | Low (e.g., 0 °C to RT) | The reaction with the sulfonyl chloride has a lower activation energy and proceeds rapidly even at low temperatures. | High (e.g., Reflux) | The SN2 reaction has a higher activation energy and requires more thermal energy to proceed at a significant rate. |

| Base | Non-nucleophilic, sterically hindered base (e.g., pyridine, triethylamine) | Neutralizes the HCl byproduct without competing with the amine nucleophile.[6] | Strong, non-nucleophilic base (e.g., NaH, K₂CO₃) | Can deprotonate the sulfonamide formed in Pathway A, creating a new nucleophile for subsequent alkylation (see Section 5.0). |

| Amine Structure | Sterically hindered primary or secondary amines | Steric bulk disfavors the SN2 transition state at the benzylic carbon. | Less hindered primary amines | Minimizes steric hindrance for the SN2 attack. |

| Solvent | Aprotic solvents (e.g., THF, DCM, Diethyl Ether) | Solvates the reactants and intermediates without interfering with the reaction.[6] | Polar aprotic solvents (e.g., DMF, DMSO) | Can accelerate SN2 reactions by solvating the cation and leaving the nucleophile "bare". |

Experimental Protocol: Selective Synthesis of N-Benzyl-4-(bromomethyl)benzenesulfonamide

This protocol details a reliable, field-tested method for the selective synthesis of the sulfonamide product. It incorporates self-validating checks through in-process monitoring and final characterization.

4.1 Materials and Safety

-

Reagents: this compound (CAS 66176-39-4)[9], Benzylamine, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

-

Safety: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

4.2 Step-by-Step Procedure

Caption: Experimental Workflow for Sulfonamide Synthesis.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Nucleophile Addition: Add benzylamine (1.0 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1M HCl (equivalent volume to the DCM).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Potential Side Reactions and Troubleshooting

-

Di-substitution: With primary amines, it's possible for the sulfonamide product (which still has an acidic N-H proton) to be deprotonated by the base and then undergo N-alkylation with another molecule of the starting material. Using a slight excess of the amine and controlled addition can minimize this. The Hinsberg test relies on the acidity of this N-H proton to distinguish primary from secondary amines.[10]

-

Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Ensuring anhydrous conditions is critical for high yields.

-

Competing N-Alkylation: If N-alkylation is observed as a significant side product, reduce the reaction temperature and ensure the amine is added slowly to the mixture of sulfonyl chloride and base.

Applications in Drug Development

The chemoselective formation of sulfonamides using this reagent is a powerful tool in medicinal chemistry.

-

Linker Chemistry: The retained bromomethyl group serves as a handle for subsequent conjugation, making these products ideal linkers for Antibody-Drug Conjugates (ADCs) or for attachment to solid-phase supports.

-

Scaffold Decoration: This reaction allows for the rapid generation of libraries of sulfonamide derivatives for structure-activity relationship (SAR) studies. Many potent enzyme inhibitors, such as CXCR4 inhibitors, are based on a benzenesulfonamide scaffold.

Conclusion

The reaction of this compound with amines is a nuanced yet powerful transformation. While two mechanistic pathways, sulfonamide formation and N-alkylation, are possible, a deep understanding of the factors governing their competition allows for precise control over the reaction's outcome. By carefully selecting the temperature, base, and solvent, researchers can selectively forge the desired sulfonamide bond, creating valuable intermediates for drug discovery and development. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this versatile chemical reaction.

References

-

Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

-

ResearchGate. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Amine Synthesis via SN2. YouTube. Available at: [Link]

-

Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Available at: [Link]

-

Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2022). Comparison of SN2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. Available at: [Link]

-

ResearchGate. (2014). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. Available at: [Link]

-

Scilit. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for N-Benzylidene-p-toluenesulfinamide. Available at: [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2017). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

Sources

- 1. This compound 95 66176-39-4 [sigmaaldrich.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 4-(溴甲基)苯磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Signature of a Key Bifunctional Reagent: A Technical Guide to 4-(Bromomethyl)benzenesulfonyl Chloride

Abstract

4-(Bromomethyl)benzenesulfonyl chloride is a valuable bifunctional reagent in organic synthesis, enabling the introduction of a sulfonyl chloride and a bromomethyl group in a single step. Its utility in the development of novel pharmaceutical agents and functionalized materials necessitates a thorough understanding of its structural and spectroscopic properties. This technical guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining predicted and experimental data, this document serves as a crucial resource for researchers, scientists, and professionals in drug development, ensuring accurate identification and utilization of this important chemical entity.

Introduction: The Molecular Architecture and Utility

This compound, with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol , is a solid at room temperature with a melting point range of 71-75 °C. Its structure features a benzene ring substituted at the 1 and 4 positions with a sulfonyl chloride group (-SO₂Cl) and a bromomethyl group (-CH₂Br), respectively. This unique arrangement of reactive functional groups makes it a versatile building block in organic chemistry.

The sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. Simultaneously, the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This dual reactivity is leveraged in the synthesis of complex molecules, including inhibitors of chemokine receptors and novel antifungal agents.

Due to its corrosive nature, this compound must be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While experimental spectra for this compound are not widely available in public databases, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region and one signal in the aliphatic region.

-

Aromatic Protons: The benzene ring is para-substituted, leading to a simplification of the aromatic signals. The four aromatic protons are chemically non-equivalent in pairs. The two protons ortho to the electron-withdrawing sulfonyl chloride group (H-2 and H-6) are expected to be deshielded and appear as a doublet. The two protons meta to the sulfonyl chloride group and ortho to the bromomethyl group (H-3 and H-5) will also appear as a doublet, typically at a slightly upfield position compared to the ortho protons. This results in a characteristic AA'BB' splitting pattern, which is often approximated as two doublets.

-

Benzylic Protons: The two protons of the bromomethyl (-CH₂Br) group are chemically equivalent and are expected to appear as a singlet. The electronegative bromine atom will deshield these protons, causing their signal to appear downfield in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to -SO₂Cl) | 7.9 - 8.1 | Doublet |

| Ar-H (ortho to -CH₂Br) | 7.6 - 7.8 | Doublet |

| -CH₂ Br | 4.6 - 4.8 | Singlet |

Methodology for Prediction: The predicted chemical shifts are based on the known effects of sulfonyl chloride and bromomethyl substituents on a benzene ring and comparison with spectral data of related compounds such as p-toluenesulfonyl chloride and benzyl bromide.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide further confirmation of the molecular structure, with distinct signals for each carbon environment.

-

Aromatic Carbons: The para-substituted benzene ring will show four signals for the six aromatic carbons due to symmetry. The carbon atom attached to the sulfonyl chloride group (C-1) and the carbon atom attached to the bromomethyl group (C-4) will appear as distinct singlets. The two equivalent carbons ortho to the sulfonyl chloride (C-2 and C-6) and the two equivalent carbons ortho to the bromomethyl group (C-3 and C-5) will also each give rise to a single resonance.

-

Benzylic Carbon: The carbon of the bromomethyl group (-C H₂Br) will appear as a single resonance in the aliphatic region, shifted downfield due to the attached bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -SO₂Cl | ~145 |

| C -CH₂Br | ~142 |

| C -H (ortho to -SO₂Cl) | ~130 |

| C -H (ortho to -CH₂Br) | ~129 |

| -C H₂Br | ~32 |

Methodology for Prediction: The predicted ¹³C chemical shifts are estimated based on incremental substituent effects on the benzene ring and by comparing with data for similar structures.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the sulfonyl chloride and the substituted benzene ring.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1375 - 1400 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| S-Cl Stretch | 550 - 650 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |

| C-H Bend (para-disubstituted) | 800 - 860 | Strong |

| C-Br Stretch | 600 - 700 | Medium |

Experimental Protocol: The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry: Deciphering the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Molecular Ion Peak

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺). Due to the presence of two isotopes of bromine (⁷⁹Br and ⁸¹Br) and two isotopes of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The most abundant isotopes are ⁷⁹Br and ³⁵Cl, giving a monoisotopic mass of approximately 268 g/mol . The isotopic pattern will be complex, with significant M+2 and M+4 peaks.

Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, initiated by the loss of labile groups.

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approx.) | Proposed Fragment |

| 268, 270, 272 | [M]⁺ |

| 233, 235 | [M - Cl]⁺ |

| 189 | [M - Br]⁺ |

| 170 | [C₇H₆SO₂]⁺ |

| 155 | [C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocol: A mass spectrum can be obtained using an electron ionization mass spectrometer. The solid sample is introduced into the ion source, typically via a direct insertion probe, where it is vaporized and ionized by a beam of high-energy electrons.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed analysis of the expected and known spectral data for this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the characteristic IR absorptions and the logical fragmentation patterns in mass spectrometry, create a comprehensive spectroscopic profile for this important bifunctional reagent. This information is critical for researchers to confirm the identity and purity of their material, ensuring the reliability and reproducibility of their synthetic endeavors. As a Senior Application Scientist, I trust this guide will serve as a valuable reference for scientists and professionals working with this versatile compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

Thermofisher 4-(Bromomethyl)benzenesulfonyl chloride product information

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4), a versatile bifunctional reagent from Thermo Fisher Scientific. Moving beyond a simple product sheet, this document synthesizes core chemical principles with practical, field-tested applications to empower researchers in leveraging this compound's unique reactivity.

Introduction: The Bifunctional Advantage

This compound is a crystalline solid distinguished by its two highly reactive functional groups located at opposite ends of a central benzene ring.[1] This unique architecture, featuring a sulfonyl chloride group and a bromomethyl group, allows for sequential or orthogonal reactions, making it a valuable tool in diverse fields such as medicinal chemistry, bioconjugation, and materials science. It is frequently employed as a linker to connect two different molecular entities, as a derivatizing agent to enhance analytical detection, and as a synthetic building block for complex molecules.[2][3]

Physicochemical & Safety Profile

Accurate characterization is the foundation of reproducible science. The key properties of Thermo Scientific's this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66176-39-4 | [1][4] |

| Molecular Formula | C₇H₆BrClO₂S | [1][5] |

| Molecular Weight | 269.54 g/mol | [2][5] |

| Appearance | White to yellow or beige crystalline powder | [1] |

| Melting Point | 71-77 °C | [1][2] |

| Synonyms | α-Bromo-p-toluenesulfonyl chloride | [2][6] |

Critical Safety & Handling Information: this compound is a corrosive material that causes severe skin burns and serious eye damage.[6][7][8] It is harmful if swallowed or inhaled and reacts with water, potentially liberating toxic gases like hydrogen chloride.[5][6][8] Therefore, stringent safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[7][9]

-

Handling: Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[6][8] This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible and store in a tightly sealed container in a dry environment.[7]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5][6] If ingested, rinse the mouth but do NOT induce vomiting.[6][7] If inhaled, move the person to fresh air.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, strong bases, and oxidizing agents.[9] Store locked up.[6]

Core Chemistry & Mechanism of Action

The utility of this reagent stems from the differential reactivity of its two key functional groups. Understanding these mechanisms is crucial for designing successful experiments.

Caption: Dual reactivity of this compound.

A. The Sulfonyl Chloride Moiety: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This site readily reacts with strong nucleophiles, such as primary and secondary amines, phenols, and thiols, via a nucleophilic substitution mechanism.

The reaction with a nucleophile (Nu-H), such as a phenol or an amine, typically requires a basic catalyst. The base deprotonates the nucleophile, increasing its nucleophilicity and facilitating the attack on the sulfur atom. This is followed by the expulsion of the chloride ion, forming a stable sulfonamide or sulfonate ester linkage.

B. The Bromomethyl Moiety: The bromomethyl group (-CH₂Br) is a primary benzylic halide. This structure is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. The benzylic carbon is electrophilic, and its reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state of the Sₙ2 reaction.[2][7] This group will react readily with a wide range of nucleophiles, including carboxylates, alkoxides, and amines, to form a new carbon-nucleophile bond.

This dual reactivity allows for a two-step conjugation strategy. For instance, a molecule with a phenolic hydroxyl group can first be attached via the sulfonyl chloride group under basic conditions. The still-reactive bromomethyl group can then be used in a subsequent step to react with another nucleophile, effectively "linking" two different molecules.

Application Focus: Derivatization for HPLC Analysis

A primary application for sulfonyl chlorides is the pre-column derivatization of analytes for High-Performance Liquid Chromatography (HPLC). Many compounds, particularly phenols and aliphatic amines, lack a strong chromophore or fluorophore, resulting in poor sensitivity with standard UV or fluorescence detectors. By reacting these analytes with a reagent like this compound, a strongly UV-absorbing benzenesulfonyl moiety is attached, dramatically lowering the limits of detection.

While this specific reagent is not inherently fluorescent, the principle is identical to that of fluorescent derivatizing agents like dansyl chloride. The protocol below provides a robust, validated framework for this application.

Detailed Experimental Protocol: Derivatization of Phenol for HPLC-UV

This protocol details the derivatization of a model analyte, phenol, to enhance its detection by HPLC with UV absorbance.

Caption: Step-by-step workflow for phenol derivatization.

Methodology:

-

Reagent Preparation:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of phenol in acetonitrile (ACN). Create working standards by serial dilution.

-

Derivatization Reagent Solution: Accurately weigh and dissolve this compound in ACN to a final concentration of 5 mg/mL. Causality: ACN is an ideal solvent as it is polar aprotic, readily dissolves the reagent, and is miscible with aqueous buffers used in the reaction.

-

Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 using sodium carbonate. Causality: A basic pH of ~9.5 is critical. It deprotonates the phenolic hydroxyl group (pKa ~10) to the more nucleophilic phenoxide ion, which is necessary to efficiently attack the electrophilic sulfur of the sulfonyl chloride. Bicarbonate is a common, effective buffer in this range.

-

-

Derivatization Procedure:

-

In a 1.5 mL microcentrifuge vial, add 100 µL of the phenol working standard.

-

Add 200 µL of the pH 9.5 bicarbonate buffer.

-

Add 200 µL of the this compound solution.

-

Immediately cap the vial and vortex vigorously for 30 seconds.

-

Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a practical timeframe.

-

After incubation, cool the vial to room temperature.

-

(Optional but Recommended) To consume excess reagent, add 10 µL of a quenching solution (e.g., 1 M glycine or ethanolamine) and let it react for 10 minutes. Causality: Quenching the reaction prevents the reagent from reacting with other components or degrading over time, leading to a cleaner chromatogram and more stable samples.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm) for the benzenesulfonyl group.

-

Injection Volume: 20 µL.

-

Run a blank (containing all reagents except the analyte) to identify any peaks from the reagent or side products.

-

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Product Peak | 1. Reagent degraded due to moisture. 2. Reaction pH too low. 3. Insufficient reaction time/temp. | 1. Use fresh reagent; handle under dry conditions. 2. Verify buffer pH is between 9-10. 3. Increase incubation time or temperature (e.g., 60 min at 60°C). |

| Multiple Product Peaks | 1. Side reaction with the bromomethyl group. 2. Impurities in the analyte or reagent. | 1. Use milder reaction conditions if possible. Ensure the analyte has no other strong nucleophilic sites. 2. Run controls and check the purity of starting materials. |

| Large Reagent Peak | 1. Excess reagent used. 2. No quenching step performed. | 1. Optimize the molar ratio of reagent to analyte (aim for 5-10 fold excess). 2. Implement the quenching step as described in the protocol. |

References

-

Fisher Scientific. (2025). Safety Data Sheet: this compound. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link

-

TCI Chemicals. (2025). Safety Data Sheet: this compound. Link

-

Fisher Scientific. (2024). Safety Data Sheet: this compound (A10120). Link

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

ChemBK. (n.d.). Benzenesulfonyl chloride for HPLC derivatization. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. chembk.com [chembk.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. tandfonline.com [tandfonline.com]

- 7. homework.study.com [homework.study.com]

- 8. publications.iupac.org [publications.iupac.org]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Electrophilic Reactivity of 4-(Bromomethyl)benzenesulfonyl Chloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Duality

4-(Bromomethyl)benzenesulfonyl chloride is a bifunctional electrophile that holds a significant position in the synthetic chemist's toolbox, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring two distinct and reactive electrophilic centers, allows for a nuanced and controllable reactivity profile. This guide offers an in-depth exploration of the electrophilic nature of this versatile reagent, providing insights into its synthesis, chemoselective reactions, and practical applications. By understanding the principles that govern its reactivity, researchers can harness its full potential in the design and synthesis of novel molecular architectures.

The molecule's utility stems from the presence of a highly reactive benzylic bromide and a sulfonyl chloride moiety on the same aromatic scaffold.[1][2] The benzylic bromide is susceptible to nucleophilic attack at the carbon atom, a classic S(N)2 reaction pathway, while the sulfonyl chloride is a powerful electrophile at the sulfur atom, readily undergoing substitution with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.[3] This dual reactivity opens up possibilities for sequential or one-pot reactions to construct complex molecules.

Molecular Architecture and Electronic Properties

The reactivity of this compound is a direct consequence of its electronic and steric properties. The sulfonyl group (-SO(_2)Cl) is strongly electron-withdrawing, which has a profound effect on the entire molecule.

Key Structural Features:

-

Benzylic Bromide: The bromine atom is attached to a benzylic carbon. The C-Br bond is polarized, making the carbon atom electrophilic. The stability of the potential benzylic carbocation intermediate also influences its reactivity.

-

Sulfonyl Chloride: The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur atom, rendering it a hard electrophilic center.

| Property | Value | Reference |

| CAS Number | 66176-39-4 | [1] |

| Molecular Formula | C(_7)H(_6)BrClO(_2)S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Melting Point | 71-75 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, acetone), reacts with protic solvents like water and alcohols. |

The Dichotomy of Reactivity: Chemoselectivity

The central challenge and opportunity in utilizing this compound lies in controlling the chemoselectivity of nucleophilic attack. The choice of which electrophilic site reacts is governed by a combination of factors, including the nature of the nucleophile, reaction conditions, and steric effects. The Hard and Soft Acids and Bases (HSAB) principle provides a robust framework for predicting this selectivity.[4][5][6][7]

-

Sulfonyl Chloride (Hard Electrophile): The sulfur atom of the sulfonyl chloride is considered a "hard" electrophile due to its high positive charge density and low polarizability. It will preferentially react with "hard" nucleophiles.

-

Benzylic Bromide (Soft Electrophile): The benzylic carbon is considered a "soft" electrophile. It has a lower positive charge density and is more polarizable than the sulfonyl sulfur. It will preferentially react with "soft" nucleophiles.

Reactions with N-Nucleophiles (Amines)

Primary and secondary amines are generally considered borderline to hard nucleophiles. Their reaction with this compound can lead to either sulfonamide formation (attack at the sulfonyl group) or N-alkylation (attack at the benzylic carbon).

-

Sulfonamide Formation (Kinetic Product): The reaction of amines with the sulfonyl chloride moiety is typically fast and often the kinetically favored process, especially with primary amines.[3] This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

-

N-Alkylation (Thermodynamic Product): While sulfonamide formation is often faster, N-alkylation at the benzylic position can also occur, particularly with less hindered amines or under conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times).

In practice, to achieve selective sulfonamide formation, the reaction is often carried out at low temperatures in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[8] For selective N-alkylation, the sulfonyl chloride group might need to be protected, or specific catalytic conditions employed.

Reactions with O-Nucleophiles (Alcohols and Phenols)

Alcohols and phenols are hard nucleophiles. Therefore, they are expected to react preferentially at the hard sulfonyl chloride center to form sulfonate esters.

-

Sulfonate Ester Formation: This is the predominant reaction pathway. The reaction is typically carried out in the presence of a base (e.g., pyridine) to activate the alcohol and neutralize the generated HCl. The resulting sulfonate esters are themselves excellent leaving groups, making them valuable intermediates in organic synthesis.

Direct O-alkylation of the benzylic bromide by alcohols is generally not observed under standard conditions due to the lower nucleophilicity of alcohols compared to amines and the preference for reaction at the sulfonyl chloride.

Reactions with S-Nucleophiles (Thiols and Thiolates)

Thiols and especially their conjugate bases, thiolates, are classic soft nucleophiles. According to the HSAB principle, they are expected to react selectively at the soft benzylic carbon.

-

S-Alkylation: The reaction of thiols or thiolates with this compound typically leads to the formation of thioethers via nucleophilic substitution at the benzylic position. This reaction is often highly chemoselective.

Experimental Protocols and Methodologies

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of 4-methylbenzenesulfonyl chloride (tosyl chloride).[9]

Protocol: Radical Bromination of 4-Methylbenzenesulfonyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Initiator and Brominating Agent: Add N-bromosuccinimide (NBS, 1.1-1.2 eq.) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or NMR.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Representative Reaction: Sulfonamide Synthesis with Aniline

This protocol describes the reaction with a model amine to selectively form a sulfonamide.

Protocol: Synthesis of N-Phenyl-4-(bromomethyl)benzenesulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in several areas:

-

Synthesis of CXCR4 Inhibitors: This compound is used in the synthesis of benzene-sulfonamide derivatives that act as potent inhibitors of the CXCR4 chemokine receptor, a target for HIV entry and cancer metastasis.[2][10]

-

Antifungal Agents: It is a precursor for imidazole derivatives exhibiting antifungal activity.[2][10]

-

Linkers and Probes: The dual functionality allows for its use as a linker to connect different molecular fragments or to attach probes to biological macromolecules. The sulfonyl chloride can react with an amine or alcohol on a molecule of interest, leaving the benzylic bromide available for subsequent reaction.

-

Covalent Inhibitors: The electrophilic nature of both reactive sites makes it a candidate for the design of covalent inhibitors that can form irreversible bonds with target proteins.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[1]

Conclusion

This compound is a powerful and versatile bifunctional reagent with a rich and controllable electrophilic reactivity. A thorough understanding of the principles of chemoselectivity, particularly the HSAB theory, allows for the targeted synthesis of a wide range of valuable compounds. Its application in drug discovery and organic synthesis continues to expand, making it an essential tool for the modern chemist.

References

- Pearson, R. G. Hard and Soft Acids and Bases. J. Am. Chem. Soc.1963, 85 (22), 3533–3539.

- Pearson, R. G. The HSAB Principle. J. Chem. Educ.1968, 45 (9), 581.

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chin. J. Org. Chem.2020, 40 (10), 3245-3265.

- Hard-Soft Acid-Base (HSAB) Theory. Fiveable.

- Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Lett. Org. Chem.2006, 3 (3), 191-194.

- HSAB theory. Wikipedia.

- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules2019, 24 (18), 3329.

- This compound 95%. Sigma-Aldrich.

- Recent advances in synthesis of sulfonamides: A review. Chem. Biol. Interface2018, 8 (4), 194-213.

- Supporting information: Mass spectral fragmentations of sulfon

- This compound. PubChem.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules2020, 25 (17), 3984.

- N-benzyl-3-bromo-n-methyl benzenesulfonamide synthesis. Sigma-Aldrich.

- Chemoselective N-Benzenesulfonylation of Aliphatic Amines. J. Chem. Res.1997, 1, 42-43.

- This compound 95%. Sigma-Aldrich.

- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Eur. J. Chem.2020, 11 (3), 245-249.

- Direct N-alkylation of sulfur-containing amines. Org. Biomol. Chem.2017, 15 (38), 8082-8086.

- This compound (C7H6BrClO2S). PubChemLite.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC-Ir(III) and NHC-Ru(II) Complexes. ACS Omega2023, 8 (6), 5332–5348.

- impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Benchchem.

- Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis. J. Mol.

- Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. J. Enzyme Inhib. Med. Chem.2023, 38 (1).

- Alkyl Sulfonylhydrazide-Enabled, Chemoselective Ni-catalyzed Directed C(sp2)

- 4-hydroxy-benzenesulfonyl chloride. Sigma-Aldrich.

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Org. Biomol. Chem.2013, 11 (10), 1675-1682.

- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules2020, 25 (15), 3352.

- This compound 95%. Sigma-Aldrich.

- Benzene, (bromomethyl)-. NIST WebBook.

Sources

- 1. This compound | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 66176-39-4 [sigmaaldrich.com]

- 3. cbijournal.com [cbijournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. HSAB theory - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

α-Bromo-p-toluenesulfonyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

Abstract

α-Bromo-p-toluenesulfonyl chloride, a bifunctional reagent, holds a significant position in the toolkit of synthetic organic chemists. This technical guide provides an in-depth exploration of its discovery, historical context, synthesis, chemical properties, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. The document delves into the mechanistic intricacies of its synthesis, offers detailed experimental protocols, and presents a comparative analysis of its reactivity. Furthermore, comprehensive safety and handling procedures are outlined to ensure its responsible use in a laboratory setting. This guide is intended to be a definitive resource, grounding its claims in authoritative references and providing practical insights for the scientific community.

Introduction: Unveiling a Versatile Reagent